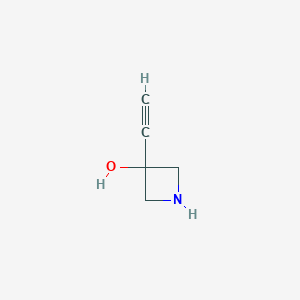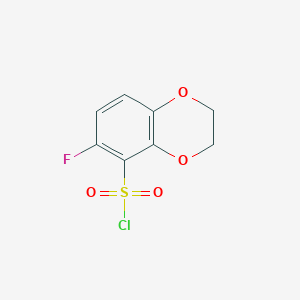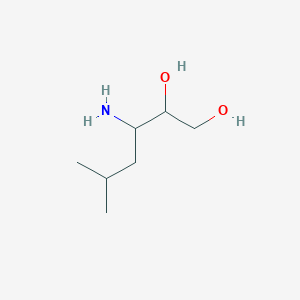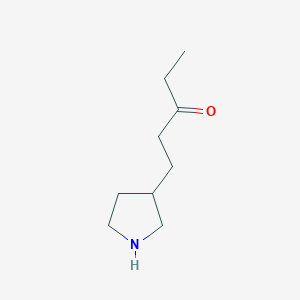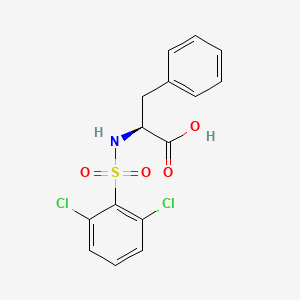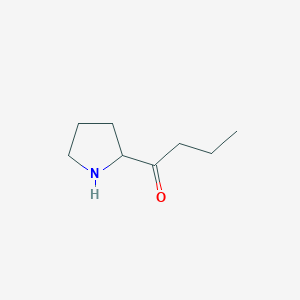
1-(Pyrrolidin-2-YL)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-2-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
準備方法
The synthesis of 1-(Pyrrolidin-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with butanone under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of butanone to form the desired product .
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and improving overall efficiency .
化学反応の分析
1-(Pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and polymers.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, which can further undergo various functionalization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines .
科学的研究の応用
1-(Pyrrolidin-2-YL)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(Pyrrolidin-2-YL)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .
In addition, the compound can interact with receptors on the cell surface, altering signal transduction pathways and influencing cellular responses. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
類似化合物との比較
1-(Pyrrolidin-2-YL)butan-1-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione.
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to more complex derivatives.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in the synthesis of pharmaceuticals.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups, making it more reactive and versatile in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(10)7-5-3-6-9-7/h7,9H,2-6H2,1H3 |
InChIキー |
HSKTZQYYGYXKCE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)


